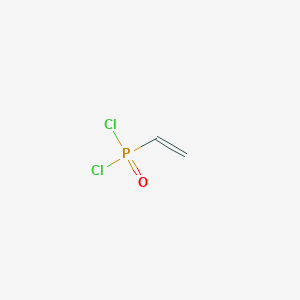
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Übersicht
Beschreibung
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, also known as PHZ, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which could be responsible for its anti-cancer activity. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis (programmed cell death) in these cells. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects, which could be due to its ability to scavenge free radicals and inhibit oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone in lab experiments is its limited solubility in water, which could make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, there is potential for the development of new synthetic methods for 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, which could improve its yield and purity. Finally, there is potential for the development of analogs of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone with improved properties, such as increased solubility or potency.
Synthesemethoden
The synthesis of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone can be achieved by the reaction of 4-chloro-2-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base. This reaction results in the formation of an intermediate, which is then further reacted with hydrazine hydrate to yield 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone. The synthesis of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been optimized to produce high yields and purity for research purposes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
4-chloro-5-hydrazinyl-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(14-12)6-13-15(10(9)16)7-4-2-1-3-5-7/h1-6,14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBJSGIFJQBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153102 | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
1210-32-8 | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)



